Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate
CAS No.: 129663-20-3
Cat. No.: VC7539999
Molecular Formula: C9H10BrNO4
Molecular Weight: 276.086
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129663-20-3 |
|---|---|
| Molecular Formula | C9H10BrNO4 |
| Molecular Weight | 276.086 |
| IUPAC Name | ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3 |
| Standard InChI Key | XWPKNBQNOKXDTA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(ON=C1C)C(=O)CBr |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The IUPAC name ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate reflects its substitution pattern:
-
A methyl group at position 3 of the isoxazole ring.
-
A bromoacetyl (-CO-CH₂Br) group at position 5.
The SMILES notation CCOC(=O)C1=C(ON=C1C)C(=O)CBr and InChIKey XWPKNBQNOKXDTA-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves multi-step strategies to construct the isoxazole ring and introduce substituents:
-
Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with β-diketones or via [3+2] cycloaddition between nitrile oxides and alkynes.
-
Functionalization:
Example Protocol:
-
React 3-methylisoxazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.
-
Treat with ethanol to yield ethyl 3-methylisoxazole-4-carboxylate.
-
Introduce bromoacetyl group via Friedel-Crafts acylation.
Optimization Challenges
-
Reactivity Control: The bromoacetyl group’s electrophilicity necessitates low temperatures (-10°C to 0°C) to avoid side reactions.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) is often required due to by-products like diacetylated derivatives.
Physicochemical Properties
The compound’s limited solubility in aqueous media aligns with its ester and hydrophobic isoxazole components . Stability studies recommend inert atmosphere storage to prevent hydrolysis of the bromoacetyl group.
Reactivity and Functional Group Transformations
Bromoacetyl Group
The bromoacetyl moiety serves as a versatile electrophile:
-
Nucleophilic Substitution: Reacts with amines (e.g., pyrrolidine) to form acetamide derivatives.
-
Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids facilitated by palladium catalysts .
Ethyl Ester
-
Hydrolysis: Under basic conditions (NaOH/EtOH), converts to the carboxylic acid, enabling further derivatization .
-
Transesterification: Reacts with higher alcohols (e.g., benzyl alcohol) to yield bulkier esters .
Biological Activity and Applications
Agrochemical Applications
Bromoacetyl derivatives are explored as herbicides and fungicides. The compound’s reactivity toward thiol groups may disrupt fungal cell wall synthesis.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin/Eye Irritation | Wear gloves, goggles | |
| Respiratory Sensitivity | Use fume hood | |
| Environmental Toxicity | Avoid aquatic release |
No specific LD₅₀ data are available, but analogous bromo compounds require handling under strict containment .
Current Research and Future Directions
Knowledge Gaps
-
Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.
-
Target Identification: High-throughput screening needed to identify protein targets.
Emerging Opportunities
-
PROTAC Development: The bromoacetyl group could link target proteins to E3 ubiquitin ligases, enabling targeted degradation.
-
Covalent Inhibitors: Irreversible binding to cysteine residues in enzymes like KRAS G12C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume